3-Bromoisoxazole CAS number and molecular weight
3-Bromoisoxazole CAS number and molecular weight
An In-Depth Technical Guide to 3-Bromoisoxazole: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3-Bromoisoxazole, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthetic routes, key chemical transformations, and its significant role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile reagent.
Core Compound Identification and Physicochemical Properties
3-Bromoisoxazole is a five-membered heteroaromatic compound distinguished by the presence of a bromine atom at the 3-position of the isoxazole ring. This bromine atom imparts unique reactivity, making it an excellent electrophilic partner in a variety of cross-coupling and substitution reactions. Its chemical identity and key physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 111454-71-8 | [1][2][3] |
| Molecular Formula | C₃H₂BrNO | [1][3] |
| Molecular Weight | 147.96 g/mol | [1][3] |
| IUPAC Name | 3-bromo-1,2-oxazole | [1] |
| Physical Form | Liquid | [2] |
| InChI Key | GQMPHUXGZCDVGQ-UHFFFAOYSA-N | [1][2] |
Synthesis of the Isoxazole Core
The construction of the isoxazole ring system is a cornerstone of heterocyclic chemistry. While various methods exist, a prevalent and highly regioselective strategy involves the [3+2] cycloaddition (1,3-dipolar cycloaddition) reaction between a nitrile oxide and an alkyne. For the synthesis of a 3-bromoisoxazole precursor, bromonitrile oxide, generated in situ, can be reacted with an appropriate alkyne.
The general workflow for this synthetic approach is outlined below. The choice of the R group on the alkyne determines the substituent at the 5-position of the resulting isoxazole.
Caption: General workflow for the synthesis of 3-bromoisoxazoles via [3+2] cycloaddition.
Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 3-Bromoisoxazole in synthetic chemistry stems from its susceptibility to nucleophilic aromatic substitution (SNAr), where the bromide acts as a leaving group. This reactivity is crucial for introducing diverse functionalities at the C3 position, particularly amines, which are prevalent in pharmacologically active molecules.
While thermal SNAr reactions on 3-bromoisoxazoles can be sluggish, the use of microwave irradiation in conjunction with phosphazene bases has been shown to facilitate this transformation effectively. This approach allows for the synthesis of various 3-aminoisoxazoles, which are valuable intermediates in drug discovery.[4][5]
Caption: Microwave-assisted amination of 3-Bromoisoxazole.
Exemplary Protocol: Microwave-Assisted Amination
The following protocol is a representative example based on methodologies described in the literature for the amination of related 3-bromoisoxazolines, which can be adapted for 3-bromoisoxazoles.[6][7]
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Reaction Setup: To a microwave vial, add the 3-bromoisoxazole (1.0 eq.), the desired amine (1.5-2.0 eq.), and a suitable phosphazene base (e.g., P2-Et).
-
Solvent: Add a high-boiling point solvent such as n-butanol or xylenes.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a high temperature (e.g., 180-200 °C) for a specified time (e.g., 30-60 minutes).
-
Workup: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. Purification is achieved via column chromatography on silica gel to yield the pure 3-aminoisoxazole.
Causality: The use of microwave irradiation provides rapid, localized heating, overcoming the activation energy barrier for the substitution reaction that is often difficult to achieve with conventional thermal heating. Phosphazene bases are strong, non-nucleophilic bases that facilitate the reaction without competing with the amine nucleophile.
Applications in Drug Discovery
The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[8][9][10] Its presence can enhance metabolic stability, improve pharmacokinetic properties, and serve as a versatile platform for structural modification. 3-Bromoisoxazole is a key starting material for accessing a wide range of these derivatives.
-
Antibacterial Agents: The isoxazole ring is a core component of certain antibiotics. For instance, derivatives like 3-bromoisoxazole-5-carboxylic acid are used in the preparation of oxazolidinones with antibacterial activity.[][12] The ability to easily introduce varied amine side chains via SNAr on 3-bromoisoxazole allows for the rapid generation of libraries of compounds for antibacterial screening.[6][13]
-
Anticancer and Anti-inflammatory Drugs: The isoxazole framework is present in molecules with anticancer and anti-inflammatory properties.[10][14] The synthetic accessibility provided by 3-bromoisoxazole enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against relevant biological targets.
-
Neuroprotective Agents: Isoxazole derivatives have shown promise in the context of neurodegenerative diseases.[9] The modular nature of syntheses starting from 3-bromoisoxazole is ideal for developing compounds that can modulate targets within the central nervous system.
Safety and Handling
As with any reactive chemical intermediate, proper handling of 3-Bromoisoxazole is essential.
-
Hazard Identification: 3-Bromoisoxazole is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][15]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][16][17]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers and receiving equipment to prevent static discharge.[15] Avoid all personal contact, including inhalation.[15]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[17]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[15][16][17]
Conclusion
3-Bromoisoxazole is a highly valuable and versatile building block in organic synthesis. Its defined structure and predictable reactivity, particularly in nucleophilic substitution reactions, make it an indispensable tool for medicinal chemists. The ability to efficiently introduce molecular diversity at the C3 position provides a reliable pathway to novel isoxazole-containing compounds with significant potential as therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is paramount for its safe and effective application in research and development.
References
-
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
3-Bromo-1,2-oxazole | C3H2BrNO. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Dodge, M. W., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(7), 1721–1724. American Chemical Society. [Link]
-
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2023). Molecules, 28(14), 5394. MDPI. [Link]
-
424660 3-Bromoisoxazole-5-carboxylic Acid CAS: 6567-35-7. (n.d.). EMD Millipore. Retrieved January 8, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Microwave promoted amination of 3-bromoisoxazoles. (2004). Tetrahedron Letters, 45(44), 8213-8215. ElectronicsAndBooks. [Link]
-
Reddy, P. P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(1), 1-23. National Institutes of Health. [Link]
- Processes for preparing 3-amino-isoxazoles. (1966).
-
Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Advances, 14, 27485-27507. Royal Society of Chemistry. [Link]
-
Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. (2009). Organic Letters, 11(7), 1721-1724. PubMed. [Link]
-
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
Sources
- 1. 3-Bromo-1,2-oxazole | C3H2BrNO | CID 13933891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. usbio.net [usbio.net]
- 13. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 14. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.ca [fishersci.ca]
- 17. cdhfinechemical.com [cdhfinechemical.com]
